5-Fluoro-4-formylpicolinic acid
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Overview
Description
5-fluoro-4-formylpyridine-2-carboxylic acid is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a formyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-formylpyridine-2-carboxylic acid can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. . The formyl group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which employs DMF and POCl3 as reagents.
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale fluorination processes. These processes utilize efficient fluorinating agents and optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques further enhances the scalability and efficiency of production .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-formylpyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts, boronic acids for Suzuki-Miyaura coupling.
Major Products
Oxidation: 5-fluoro-4-carboxypyridine-2-carboxylic acid.
Reduction: 5-fluoro-4-hydroxymethylpyridine-2-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-fluoro-4-formylpyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-4-formylpyridine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules through hydrogen bonding and electrostatic interactions. The formyl group can participate in nucleophilic addition reactions, making the compound reactive towards various biological targets. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- 5-fluoro-2-methylpyridine
Uniqueness
5-fluoro-4-formylpyridine-2-carboxylic acid is unique due to the simultaneous presence of a fluorine atom and a formyl group on the pyridine ring.
Properties
Molecular Formula |
C7H4FNO3 |
---|---|
Molecular Weight |
169.11 g/mol |
IUPAC Name |
5-fluoro-4-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4FNO3/c8-5-2-9-6(7(11)12)1-4(5)3-10/h1-3H,(H,11,12) |
InChI Key |
YTBKOMOXRUTKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1C(=O)O)F)C=O |
Origin of Product |
United States |
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